molecular formula C23H21ClN2O3 B12001100 2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide CAS No. 769143-74-0

2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide

Cat. No.: B12001100
CAS No.: 769143-74-0
M. Wt: 408.9 g/mol
InChI Key: DRNHFEITWCMGES-MFKUBSTISA-N
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Description

    2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide: , is a hydrazide derivative.

  • Its chemical formula is C21H20N2O3Cl .
  • The compound features a benzohydrazide core with two substituents: a chlorobenzyl ether group and an ethoxybenzylidene moiety.
  • The presence of both hydrazide and benzylidene functionalities suggests potential reactivity and biological activity.
  • Preparation Methods

    • Synthetic Routes :
      • CBEB can be synthesized via condensation reactions between 4-chlorobenzaldehyde and 4-ethoxybenzohydrazide .
      • The reaction typically occurs in a solvent (e.g., ethanol or methanol) under reflux conditions.
    • Industrial Production :
      • While CBEB is not widely produced industrially, it can be prepared on a laboratory scale using the above method.
  • Chemical Reactions Analysis

    • Reactivity :
      • CBEB is susceptible to various reactions, including:
        • Oxidation : It can undergo oxidation to form corresponding oximes or other derivatives.
        • Reduction : Reduction of the carbonyl group may yield hydrazine derivatives.
        • Substitution : The chlorobenzyl ether group can be substituted with other functional groups.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4) .
      • Reduction : Reducing agents such as sodium borohydride (NaBH4) .
      • Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl ether group.
    • Major Products :
      • Oxidation may yield oximes or hydrazones.
      • Substitution reactions can lead to diverse derivatives.
  • Scientific Research Applications

    • Chemistry : CBEB serves as a building block for designing novel hydrazide-based compounds.
    • Biology : It may exhibit antimicrobial or antiproliferative properties.
    • Medicine : Research explores its potential as an anticancer agent or enzyme inhibitor.
    • Industry : CBEB derivatives could find applications in materials science or drug development.
  • Mechanism of Action

    • CBEB’s mechanism likely involves interactions with cellular targets.
    • It may inhibit enzymes or modulate signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 4-Chlorobenzohydrazide : Lacks the benzylidene moiety.
      • 4-Ethoxybenzohydrazide : Lacks the chlorobenzyl ether group.
    • Uniqueness :
      • CBEB combines both substituents, making it distinct from related compounds.

    : PubChem Compound Summary for 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide. Link : S. S. Patil et al., “Synthesis and biological evaluation of some new benzohydrazide derivatives,” European Journal of Medicinal Chemistry, 2010. Link

    Properties

    CAS No.

    769143-74-0

    Molecular Formula

    C23H21ClN2O3

    Molecular Weight

    408.9 g/mol

    IUPAC Name

    2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide

    InChI

    InChI=1S/C23H21ClN2O3/c1-2-28-20-13-9-17(10-14-20)15-25-26-23(27)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+

    InChI Key

    DRNHFEITWCMGES-MFKUBSTISA-N

    Isomeric SMILES

    CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

    Canonical SMILES

    CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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